![molecular formula C6H4IN3 B1394354 6-Iodoimidazo[1,2-b]pyridazine CAS No. 1216703-05-7](/img/structure/B1394354.png)
6-Iodoimidazo[1,2-b]pyridazine
Overview
Description
6-Iodoimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H4IN3. It has a molecular weight of 245.02 . This compound is a derivative of the pyridazine heterocycle, which is characterized by two adjacent nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The InChI code for 6-Iodoimidazo[1,2-b]pyridazine is 1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
. This indicates the positions of the iodine and nitrogen atoms in the molecular structure. The compound is solid in its physical form .
Physical And Chemical Properties Analysis
6-Iodoimidazo[1,2-b]pyridazine is a solid compound with a molecular weight of 245.02 . It should be stored at a temperature of 4°C and protected from light .
Scientific Research Applications
Chemical Synthesis
“6-Iodoimidazo[1,2-b]pyridazine” is mentioned in the context of chemical synthesis and is available for purchase from scientific suppliers like Sigma-Aldrich and Amerigo Scientific for research purposes .
Biomedical Research
There is a mention of imidazo[1,2-b]pyridazines as potential IL-17A inhibitors for treating psoriasis . This suggests that derivatives of this compound could have applications in medical research related to autoimmune diseases.
Future Directions
The imidazo[1,2-b]pyridazine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the study and development of 6-Iodoimidazo[1,2-b]pyridazine and its derivatives could be a promising direction for future research in drug discovery.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-iodoimidazo[1,2-b]pyridazine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s known that the direct functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 24502 , which could influence its pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridines, a related class of compounds, are known to exhibit diverse biological activities .
Action Environment
It’s known that the compound should be stored at 4°c and protected from light , suggesting that environmental conditions such as temperature and light exposure could potentially influence its stability and efficacy.
properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBGGLUVDVJPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoimidazo[1,2-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.